molecular formula C20H21FN2OS B5088416 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No. B5088416
M. Wt: 356.5 g/mol
InChI Key: LQIHNUJPBMXHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has been widely used in scientific research. AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. Therefore, A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Scientific Research Applications

Antibacterial Activity

The synthesis of Schiff base thiosemicarbazone derivatives containing an adamantane moiety has led to promising results in antibacterial research . Specifically, compound 7e demonstrated efficacy comparable to the commonly used antibiotic ampicillin against Gram-negative bacterium Escherichia coli. Meanwhile, compound 7g exhibited a strong inhibitory effect against Gram-positive Bacillus subtilis. These findings provide valuable data for developing improved thiosemicarbazone antibacterial agents.

Antiviral Applications

Adamantane derivatives have previously demonstrated antiviral activity, particularly against human immunodeficiency viruses (HIV) . While the exact mechanism remains to be explored, assessing the impact of our compound on viral replication and entry could yield interesting insights.

Nanofabrication Templates

The adamantane group’s unique properties, such as fat solubility and increased membrane permeability, make it suitable for nanofabrication applications. Incorporating this compound into block copolymers or other nanostructured materials could enhance their templating capabilities . For instance, using perpendicularly oriented lamellar structures as templates could enable precise patterning on semiconductor substrates.

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c21-16-3-1-15(2-4-16)18(24)23-19-22-17(11-25-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIHNUJPBMXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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